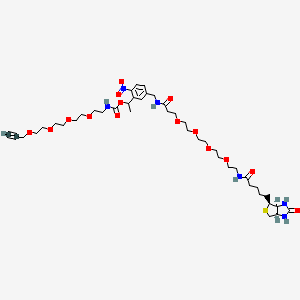
Biotin-PEG4-PC-PEG4-alkyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PC-Biotin-PEG4-PEG4-alkyne is useful for introducing a biotin moiety to azide-containing biomolecules using Cu(I)-catalyzed Click Chemistry. Captured biomolecules can be efficiently photoreleased using near-UV, low intensity lamp (e.g. 365 nm lamp at 1-5 mW/cm2). PEG Linkers may be useful in the development of antibody drug conjugates.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1. Bioconjugation and Labeling
Biotin-PEG4-PC-PEG4-alkyne is widely used for bioconjugation, allowing for the attachment of biotin to various biomolecules such as proteins, nucleic acids, and small molecules. This labeling is essential for subsequent detection and purification processes using streptavidin or avidin-based systems. The alkyne group facilitates copper-catalyzed azide-alkyne cycloaddition reactions, creating stable triazole linkages that are integral for successful bioconjugation .
2. Drug Delivery Systems
The compound is also employed in targeted drug delivery systems. By conjugating therapeutic agents with this compound, researchers can leverage the high affinity of biotin for avidin to enhance the delivery of drugs to specific tissues or cells. This application is particularly relevant in cancer therapy, where targeted delivery can minimize side effects and improve treatment efficacy .
3. Proteomics and Mass Spectrometry
In proteomics, biotinylated proteins can be enriched using avidin-coated beads, allowing for the identification and characterization of proteins in complex mixtures. This compound has been shown to improve the sensitivity of mass spectrometry analyses by enhancing the recovery of low-abundance proteins . For instance, studies have demonstrated that biotinylation increases the detection of newly synthesized proteins significantly compared to conventional methods .
4. Bioorthogonal Chemistry
The compound's alkyne functionality allows for bioorthogonal reactions, which are chemical reactions that occur inside living systems without interfering with native biochemical processes. This feature is particularly useful in metabolic labeling studies where researchers can track cellular processes or protein interactions in real-time .
Case Studies
Case Study 1: Protein Interaction Studies
A study utilized this compound to label a specific protein involved in cell signaling pathways. After conjugation, the labeled protein was isolated using streptavidin beads and analyzed via mass spectrometry. The results indicated enhanced detection sensitivity for the target protein, illustrating the compound's effectiveness in proteomic applications .
Case Study 2: Targeted Drug Delivery
In another investigation, researchers conjugated a chemotherapeutic agent to this compound to create a targeted delivery system. The study showed that this approach significantly increased drug accumulation in cancer cells while reducing systemic toxicity compared to non-targeted formulations .
Eigenschaften
Molekularformel |
C42H66N6O15S |
|---|---|
Molekulargewicht |
927.08 |
IUPAC-Name |
1-[5-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]-2-nitrophenyl]ethyl N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C42H66N6O15S/c1-3-13-55-17-21-59-25-27-62-24-20-58-16-12-44-42(52)63-32(2)34-29-33(8-9-36(34)48(53)54)30-45-39(50)10-14-56-18-22-60-26-28-61-23-19-57-15-11-43-38(49)7-5-4-6-37-40-35(31-64-37)46-41(51)47-40/h1,8-9,29,32,35,37,40H,4-7,10-28,30-31H2,2H3,(H,43,49)(H,44,52)(H,45,50)(H2,46,47,51)/t32?,35-,37-,40-/m0/s1 |
InChI-Schlüssel |
OMTHNWBCRDLESW-UFVNHSNHSA-N |
SMILES |
CC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)[N+](=O)[O-])OC(=O)NCCOCCOCCOCCOCC#C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PC-Biotin-PEG4-PEG4-alkyne |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















